molecular formula C13H17N3 B2623109 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole CAS No. 180160-86-5

1-Methyl-2-piperidin-4-yl-1H-benzoimidazole

Cat. No.: B2623109
CAS No.: 180160-86-5
M. Wt: 215.3
InChI Key: FIOADLMZXISFAG-UHFFFAOYSA-N
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Description

1-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a heterocyclic compound that features a benzimidazole core substituted with a piperidine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-piperidin-4-yl-1H-benzoimidazole can be synthesized through various synthetic routes. One common method involves the cyclization of an appropriate precursor. For instance, the reaction between 1-methyl-1H-benzoimidazole and 4-piperidone under acidic conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid, with the mixture being heated to reflux for several hours.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as precise temperature control and the use of high-purity reagents, can significantly improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-piperidin-4-yl-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halogenation.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated benzimidazole rings.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

1-Methyl-2-piperidin-4-yl-1H-benzoimidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Piperidin-4-yl-1H-benzimidazole: Lacks the methyl group, which may affect its binding affinity and pharmacokinetic properties.

    1-Methyl-1H-benzimidazole: Lacks the piperidine ring, which may reduce its biological activity.

    4-Methyl-2-piperidin-4-yl-1H-benzimidazole: Similar structure but with a different substitution pattern, potentially altering its chemical reactivity and biological effects.

Uniqueness

1-Methyl-2-piperidin-4-yl-1H-benzoimidazole is unique due to its specific substitution pattern, which can enhance its binding interactions with biological targets and improve its pharmacological profile. The presence of both the piperidine ring and the methyl group contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-methyl-2-piperidin-4-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOADLMZXISFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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